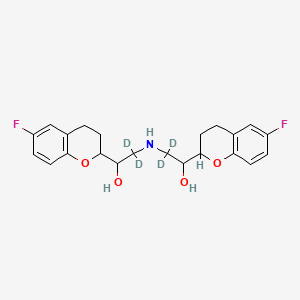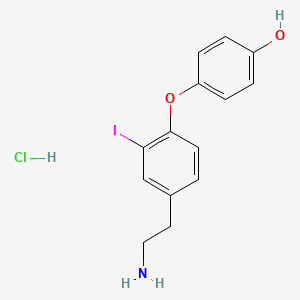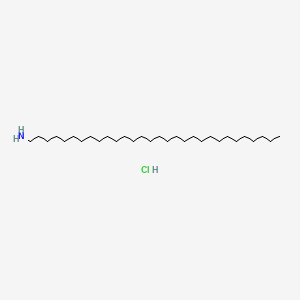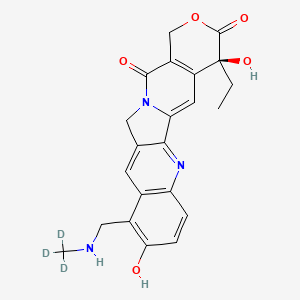![molecular formula C22H18Cl2O2 B564624 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione CAS No. 1189507-64-9](/img/structure/B564624.png)
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione
Overview
Description
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione is a synthetic organic compound. It is structurally characterized by a naphthalenedione core substituted with a chloro group and a cyclohexyl ring bearing a chlorophenyl group. This compound is an important intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs.
Mechanism of Action
Target of Action
The compound 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione is a renowned intermediate of Atovaquone , a popular antimalarial drug . The primary target of Atovaquone is the cytochrome bc1 complex (Complex III) in the electron transport chain of the malaria parasite .
Mode of Action
Atovaquone, and by extension its intermediate this compound, works by inhibiting the electron transport in the mitochondria of the malaria parasite . This inhibition disrupts the parasite’s energy production, leading to its death .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria of the malaria parasite . By inhibiting the cytochrome bc1 complex, it prevents the normal flow of electrons within the mitochondria, disrupting the production of ATP, the energy currency of the cell . This leads to the death of the parasite .
Pharmacokinetics
Atovaquone, the drug for which this compound is an intermediate, is known to havelow bioavailability . It is also highly protein-bound and has a long half-life .
Result of Action
The result of the action of this compound is the disruption of the energy metabolism of the malaria parasite . This leads to the death of the parasite , effectively treating the malaria infection .
Action Environment
The action of this compound, like that of Atovaquone, is influenced by the parasitic environment within the host . Factors such as the parasite’s resistance mechanisms can influence the compound’s efficacy . Additionally, the stability of the compound could be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione typically involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with 4-(4-chlorophenyl)cyclohexane carboxylic acid. This reaction is facilitated by the presence of silver nitrate and ammonium persulfate in solvents such as dichloromethane and acetonitrile . The use of phase transfer catalysts like Adogen 464 can significantly improve the yield of the desired product .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity. The use of inexpensive raw materials and the recovery and reuse of essential reagents and solvents are emphasized to make the process cost-effective and environmentally friendly . For instance, silver metal recovered from the reaction can be converted back to silver nitrate and reused .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for different applications.
Scientific Research Applications
2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is an important intermediate in the synthesis of antimalarial drugs like Atovaquone.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: A precursor in the synthesis of 2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione.
4-(4-Chlorophenyl)cyclohexane carboxylic acid: Another precursor used in the synthesis.
Atovaquone: An antimalarial drug synthesized using this compound as an intermediate.
Uniqueness
This compound is unique due to its specific structural features that make it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of important drugs highlight its significance in both research and industry.
Properties
IUPAC Name |
2-chloro-3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O2/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)22(26)18-4-2-1-3-17(18)21(19)25/h1-4,9-13,15H,5-8H2/i7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUMPHYEOKHOOW-YNUDWXFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675751 | |
| Record name | 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189507-64-9 | |
| Record name | 2-Chloro-3-[4-(4-chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


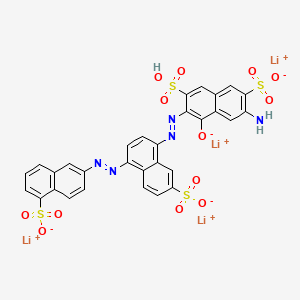
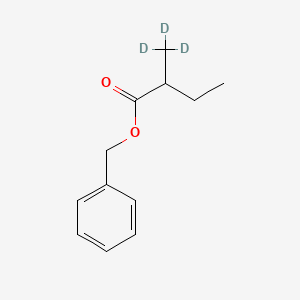

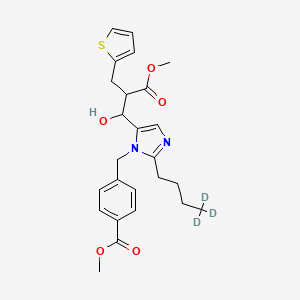
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)
![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)
